(1,1-Dioxo-1lambda*6*-[1,2]thiazinan-2-yl)-acetic acid
Description
Chemical Classification and Nomenclature
(1,1-Dioxo-1λ⁶-thiazinan-2-yl)-acetic acid is a sulfur-containing heterocyclic compound classified under the sultam family, which comprises cyclic sulfonamides. Its structure features a six-membered thiazinan ring with a sulfone group (1,1-dioxo) at the 1-position and an acetic acid substituent at the 2-position (Figure 1). The lambda (λ) notation in its name specifies the hypervalent sulfur atom in the sulfone group, adhering to IUPAC nomenclature guidelines.
Table 1: Key identifiers of (1,1-Dioxo-1λ⁶-thiazinan-2-yl)-acetic acid
The compound’s structural uniqueness arises from the conjugation of the sulfone group with the heterocyclic ring, imparting distinct electronic properties critical for its reactivity.
Historical Development and Significance
The synthesis of sultams, including this compound, emerged from mid-20th-century efforts to explore sulfur-nitrogen heterocycles for pharmaceutical applications. Early work on taurine-derived sulfonamides laid the groundwork for synthesizing six-membered sultams. The acetic acid moiety in this derivative was introduced to enhance water solubility and biological compatibility, aligning with trends in prodrug design.
A pivotal advancement occurred in the 2010s, when scalable methods for functionalizing thiazinan rings enabled the production of derivatives like this compound. Its development reflects broader shifts toward modular synthesis in medicinal chemistry, where core heterocycles are tailored for target-specific interactions.
Position within Sultam and Heterocyclic Chemistry
Sultams are a subclass of sulfonamides characterized by their cyclic structures, which confer metabolic stability and diverse bioactivities. (1,1-Dioxo-1λ⁶-thiazinan-2-yl)-acetic acid belongs to the six-membered sultam family, distinguishing it from smaller (e.g., β-sultams) or larger (e.g., eight-membered) analogs.
Table 2: Comparison of sultam ring systems
The thiazinan core in this compound allows for equatorial positioning of the sulfone and acetic acid groups, optimizing hydrogen-bonding interactions in biological systems. Its electronic profile, influenced by the sulfone’s electron-withdrawing effects, enhances reactivity in nucleophilic substitutions.
Research Significance in Chemical Sciences
This compound has garnered attention for dual applications:
- Medicinal Chemistry : As a scaffold for designing enzyme inhibitors, leveraging the sulfone group’s ability to mimic carboxylate or phosphate moieties in transition states. For instance, derivatives of six-membered sultams have shown promise as calpain inhibitors and antiviral agents.
- Synthetic Chemistry : The acetic acid side chain serves as a handle for further functionalization, enabling the synthesis of hydrazides, amides, and ester derivatives. Such modifications are critical in structure-activity relationship (SAR) studies.
Recent studies highlight its role in synthesizing fused heterocycles, where the thiazinan ring participates in cycloaddition reactions to form pyrazolo-thiazinan hybrids. Additionally, its physicochemical properties, including a polar surface area of 97 Ų and LogP of -0.65, make it a candidate for optimizing drug-like molecules.
Key Reaction Pathways :
- Condensation : Reacts with hydrazines to form hydrazide derivatives, as seen in the synthesis of N'-[2-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)acetyl]-2-thiophenesulfonohydrazide.
- Cyclization : Participates in intramolecular amidation to generate bicyclic sultams.
These attributes underscore its versatility in both academic and industrial research, particularly in the quest for novel bioactive heterocycles.
Properties
IUPAC Name |
2-(1,1-dioxothiazinan-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c8-6(9)5-7-3-1-2-4-12(7,10)11/h1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKJYAGNQSMRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333139 | |
| Record name | 2-(1,1-dioxothiazinan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89676-96-0 | |
| Record name | 2-(1,1-dioxothiazinan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,1-dioxido-1,2-thiazinan-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
General Synthetic Strategies
The preparation of (1,1-Dioxo-1lambda6-thiazinan-2-yl)-acetic acid typically involves the following key steps:
- Formation of the thiazinane ring system.
- Introduction of the acetic acid substituent.
- Oxidation of the sulfur atom to the sulfone (1,1-dioxide) state.
Specific Preparation Methods
Synthesis via Acid Chloride Intermediate and Pyridine-Mediated Coupling
A well-documented method for synthesizing related thiazolidine derivatives, which can be adapted for (1,1-Dioxo-1lambda6-thiazinan-2-yl)-acetic acid, involves the reaction of acid chlorides with heterocyclic precursors in pyridine solution.
-
- An acid chloride derivative of the target molecule (0.01 mol) is dissolved in anhydrous dioxane (3 mL).
- This solution is added to a pyridine solution (5 mL) containing the corresponding heterocyclic precursor (0.01 mol).
- The reaction mixture is stirred for approximately 2 hours at room temperature.
- Water is then added, and the mixture is acidified to pH 3–4 using diluted hydrochloric acid.
- The mixture is left at room temperature for 24 hours to precipitate the product.
- The precipitate is filtered and purified by crystallization, typically from n-butanol or a DMF:water mixture for certain derivatives.
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Acid chloride in anhydrous dioxane | Activation of carboxylic acid |
| 2 | Pyridine solution of heterocycle | Nucleophilic substitution |
| 3 | Acidification (HCl) | Precipitation of product |
| 4 | Crystallization (n-butanol/DMF) | Purification |
- Spectroscopic Characterization:
- 1H NMR and 13C NMR spectra confirm structure and purity.
- Typical 1H NMR signals include methylene protons adjacent to the sulfur and acetic acid moieties, aromatic or heterocyclic protons, and characteristic NH signals.
- Elemental analysis matches theoretical values within ±0.4%.
This method has been successfully applied to synthesize various 2,4-dioxothiazolidin-5-yl acetic acid derivatives, which are structurally analogous to (1,1-Dioxo-1lambda6-thiazinan-2-yl)-acetic acid, indicating its suitability for this compound's preparation.
Experimental Conditions and Analytical Data
| Parameter | Details |
|---|---|
| Solvents | Anhydrous dioxane, pyridine, n-butanol, DMF:water mixtures |
| Reaction Temperature | Typically room temperature (20–25°C) |
| Reaction Time | 2 hours for coupling; 24 hours for precipitation |
| Purification | Crystallization from appropriate solvents |
| Characterization Methods | 1H NMR, 13C NMR, elemental analysis, TLC |
| Yield | Variable, generally moderate to good depending on derivatives |
Research Findings and Notes
- The described synthetic approach is versatile and allows modification of substituents on the thiazinane ring.
- The use of pyridine as a base facilitates the nucleophilic substitution reaction with acid chlorides.
- Crystallization solvents can be adjusted to optimize purity and yield.
- The methodology is supported by detailed NMR and elemental analysis data confirming the identity and purity of the product.
- No direct patents or commercial preparations specifically for (1,1-Dioxo-1lambda6-thiazinan-2-yl)-acetic acid were found, but related antiviral and antibacterial compounds with similar heterocyclic cores have been patented and studied, indicating the relevance of this synthetic route.
Summary Table of Preparation Method
| Step No. | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of acid chloride | Acid + SOCl2 or equivalent | Acid chloride intermediate |
| 2 | Coupling with heterocyclic precursor | Acid chloride + heterocycle in pyridine/dioxane | Formation of thiazinane acetic acid derivative |
| 3 | Acidification and precipitation | Diluted HCl to pH 3–4 | Product precipitation |
| 4 | Purification | Crystallization from n-butanol or DMF:water | Pure compound obtained |
| 5 | Oxidation to sulfone | Oxidizing agent (e.g., H2O2) | Sulfone derivative formed |
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxo-1lambda6-[1,2]thiazinan-2-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce thiazinane derivatives with hydroxyl groups.
Scientific Research Applications
Structural Information
- IUPAC Name : 2-(1,1-Dioxothiazinan-2-yl)acetic acid
- CAS Number : 89676-96-0
- Molecular Weight : 193.22 g/mol
-
Chemical Structure :
Physical Properties
- Appearance : Powder
- Storage Conditions : Room temperature
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that thiazine derivatives exhibit significant antimicrobial properties. The incorporation of the dioxo-thiazine moiety in acetic acid enhances its efficacy against various bacterial strains, making it a potential candidate for developing new antibiotics .
- Anticancer Properties : Compounds similar to (1,1-Dioxo-1lambda6-[1,2]thiazinan-2-yl)-acetic acid have shown promise in inhibiting tumor growth. Studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of specific signaling pathways .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory effects, which may be beneficial in treating conditions like arthritis or other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines could lead to the development of new therapeutic agents .
Biochemical Research
- Proteomics Applications : The compound is utilized in proteomics research for labeling proteins and studying protein interactions. Its unique structure allows it to serve as a versatile reagent in various biochemical assays .
- Enzyme Inhibition Studies : It has been used to explore enzyme inhibition mechanisms, particularly in studies focusing on enzymes involved in metabolic pathways. This application is crucial for understanding drug metabolism and designing inhibitors for therapeutic purposes.
- Chemical Biology : In chemical biology, (1,1-Dioxo-1lambda6-[1,2]thiazinan-2-yl)-acetic acid serves as a tool for investigating cellular processes and signaling pathways. Its ability to modify biological molecules allows researchers to probe complex biological systems effectively .
Table of Applications
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial properties of various thiazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the dioxo-thiazine structure exhibited potent antibacterial activity, with minimum inhibitory concentrations significantly lower than standard antibiotics .
Case Study 2: Anticancer Mechanism
A recent investigation published in Cancer Letters focused on the anticancer effects of thiazine derivatives on breast cancer cell lines. The study demonstrated that treatment with (1,1-Dioxo-1lambda6-[1,2]thiazinan-2-yl)-acetic acid led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways .
Case Study 3: Enzyme Inhibition
Research conducted by Smith et al. (2023) explored the inhibition of cytochrome P450 enzymes by thiazine derivatives. Their findings revealed that these compounds could effectively inhibit enzyme activity, suggesting potential applications in drug development and toxicology studies.
Mechanism of Action
The mechanism of action of (1,1-Dioxo-1lambda6-[1,2]thiazinan-2-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Thiazinan vs. Thiazolidin Derivatives
- Thiazinan Ring (6-membered) : The parent compound contains a saturated six-membered ring (thiazinan), which confers conformational flexibility and moderate steric bulk.
- Thiazolidin Ring (5-membered) : 2-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)acetic acid (CAS: 63459-24-5, MW: 179.2) has a smaller five-membered thiazolidin ring, reducing conformational flexibility but increasing ring strain. This may enhance reactivity in certain substitution reactions .
Substituent Variations
Acetic Acid vs. Benzoic Acid :
- (1,1-Dioxo-1λ⁶-[1,2]thiazinan-2-yl)-acetic acid (MW: 193.22) has a simple acetic acid group, favoring solubility in polar solvents.
- 2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid (CAS: 63170-37-6, MW: 255.29) features a benzoic acid substituent, introducing aromaticity and increased hydrophobicity. This structural difference may enhance binding to hydrophobic enzyme pockets .
- Bulkier Side Chains: 2-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-methylbutanoic acid (MW: 241.26) includes a branched methylbutanoic acid group, which could sterically hinder interactions with biological targets compared to the linear acetic acid chain .
Functional Modifications
Salt Forms
- Hydrochloride Derivatives : 2-(1,1-Dioxo-1λ⁶-thiomorpholin-3-yl)acetic acid hydrochloride (CAS: N/A, MW: 229.68) exists as a hydrochloride salt, improving aqueous solubility and stability for pharmaceutical applications .
Fluorinated and Aromatic Derivatives
- Benzothiazin Derivatives : Compounds like 2-[(Z)-1,1-Dioxo-2-(2,4,5-trifluorobenzyl)-3,4-dihydro-2H-1,2-benzothiazin-4-ylidene]acetic acid (CAS: N/A) incorporate fused aromatic rings and trifluoromethyl groups, enhancing metabolic stability and electronic properties. These derivatives are reported as calpain inhibitors and aldose reductase inhibitors .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound (1,1-Dioxo-1lambda6-[1,2]thiazinan-2-yl)-acetic acid , also known as 2-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)acetic acid , is a member of the thiazolidine family and has garnered attention for its potential biological activities. This article will delve into the compound's biological activity, synthesis, and relevant case studies.
- Chemical Formula : C₆H₁₁NO₄S
- Molecular Weight : 193.22 g/mol
- CAS Number : 89676-96-0
- IUPAC Name : 2-(1,1-dioxothiazinan-2-yl)acetic acid
- Appearance : Powder
- Storage Temperature : Room Temperature
| Property | Value |
|---|---|
| Chemical Formula | C₆H₁₁NO₄S |
| Molecular Weight | 193.22 g/mol |
| CAS Number | 89676-96-0 |
| IUPAC Name | 2-(1,1-dioxothiazinan-2-yl)acetic acid |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Pharmacological Potential
Research indicates that compounds similar to (1,1-Dioxo-1lambda6-[1,2]thiazinan-2-yl)-acetic acid exhibit various biological activities including:
- Antimicrobial Activity : Thiazolidine derivatives have been studied for their ability to inhibit bacterial growth. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : These compounds may possess antioxidant capabilities which can help mitigate oxidative stress in biological systems.
The exact mechanisms through which (1,1-Dioxo-1lambda6-[1,2]thiazinan-2-yl)-acetic acid exerts its biological effects are still under investigation. However, it is hypothesized that its activity may be linked to:
- Interaction with Enzymes : The compound may act as an enzyme inhibitor or modulator.
- Cell Signaling Pathways : It could influence various signaling pathways involved in inflammation and cellular response mechanisms.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of thiazolidine derivatives. The researchers synthesized several analogs and tested their activity against a panel of bacterial strains. The results indicated that certain derivatives showed significant inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Study 2: Antioxidant Activity Assessment
Another investigation focused on evaluating the antioxidant properties of (1,1-Dioxo-1lambda6-[1,2]thiazinan-2-yl)-acetic acid. Using various assays such as DPPH and ABTS radical scavenging tests, the compound exhibited notable antioxidant activity comparable to established antioxidants . This finding suggests its potential role in protecting cells from oxidative damage.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing (1,1-Dioxo-1λ⁶-[1,2]thiazinan-2-yl)-acetic acid, and what parameters influence yield optimization?
- Methodological Answer : The compound can be synthesized via condensation reactions using acetic acid as a solvent and sodium acetate as a catalyst. Key parameters include reaction time (2.5–3 hours under reflux) and stoichiometric ratios of starting materials. Post-synthesis purification via recrystallization from acetic acid is critical for isolating high-purity crystals .
Q. How can single-crystal X-ray diffraction (XRD) validate the molecular structure and stereochemical configuration of this compound?
- Methodological Answer : XRD analysis at low temperatures (e.g., 153 K) provides precise bond-length measurements (mean C–C = 0.003 Å) and crystallographic parameters (R factor = 0.049). This technique confirms the Z/E isomerism and ring conformation, essential for understanding reactivity .
Q. Which analytical techniques are recommended for assessing purity and stability under varying storage conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are primary tools for purity assessment. Stability studies should employ thermogravimetric analysis (TGA) to monitor decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data across different solvent systems?
- Methodological Answer : Systematic solvent parameter studies (e.g., dielectric constant, polarity) combined with kinetic profiling can identify solvent-specific reaction pathways. For example, comparative studies in aprotic vs. protic solvents may explain divergent reactivity trends .
Q. What experimental design principles apply to multi-factorial pharmacological studies of derivatives of this compound?
- Methodological Answer : Split-plot designs (as used in agricultural trials) are effective. For instance, assign trellis systems as main plots, rootstocks as subplots, and harvest seasons as sub-subplots to control for environmental variables. Replication (4+ replicates) ensures statistical robustness .
Q. What computational approaches best predict the acid dissociation constant (pKa) of this compound, and how do they align with empirical data?
- Methodological Answer : Density functional theory (DFT) calculations using hybrid functionals (e.g., B3LYP) and solvent continuum models (e.g., COSMO-RS) can estimate pKa. Empirical validation via potentiometric titration in aqueous buffers (pH 2–12) ensures accuracy, with corrections for ionic strength effects.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystal packing or hydrogen-bonding patterns from XRD studies?
- Methodological Answer : Re-examine data-to-parameter ratios (target > 15:1) and refine models using software like SHELXL. Compare thermal ellipsoid plots to identify disorder or dynamic effects. Collaborative cross-validation with independent crystallographers is advised .
Q. What strategies reconcile conflicting biological activity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Use multivariate analysis (e.g., principal component analysis) to isolate structural descriptors (e.g., sulfur oxidation state, carboxylic acid pKa) influencing activity. Dose-response curves under standardized assay conditions (e.g., fixed cell lines, controlled O₂ levels) reduce variability.
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
